

A Comparative Analysis of Olgotrelvir and Other Cathepsin L Inhibitors

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Compound of Interest

Compound Name: *Olgotrelvir*

Cat. No.: *B15136762*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Olgotrelvir**, a dual inhibitor of SARS-CoV-2 main protease (Mpro) and human cathepsin L (CTSL), with other notable cathepsin L inhibitors. The information is intended to support research and drug development efforts by offering a side-by-side look at inhibitory potencies, supported by experimental data and detailed methodologies.

Executive Summary

Olgotrelvir is a novel antiviral agent that distinguishes itself by targeting both a viral protease (SARS-CoV-2 Mpro) and a host protease (Cathepsin L), the latter being crucial for the entry of various viruses into host cells.^{[1][2]} Its active metabolite, AC1115, has demonstrated potent inhibition of cathepsin L. This guide places **Olgotrelvir** in the context of other cathepsin L inhibitors, providing a quantitative comparison of their inhibitory activities.

Data Presentation: Inhibitory Potency of Cathepsin L Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **Olgotrelvir**'s active metabolite (AC1115) and other selected cathepsin L inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a truly direct comparison, these inhibitors would need to be tested in a head-to-head study under identical assay conditions.

Inhibitor	Target(s)	Cathepsin L IC50	Other Cathepsin IC50	Source(s)
AC1115 (active form of Olgotrelvir)	Cathepsin L, SARS-CoV-2 Mpro	27.4 pM	-	[3]
Calpeptin	Cathepsin L, Calpain I & II, Cathepsin K	0.11 nM	-	MedChemExpress
SID 26681509	Cathepsin L	56 nM	Cathepsin B: >10 µM, Cathepsin K: 618 nM, Cathepsin S: 8.4 µM	[4]
Odanacatib	Cathepsin K	Weak inhibition (≥300-fold selective for CatK over CatL)	Cathepsin K: 0.2 nM	Selleck Chemicals
Z-Phe-Phe-CHN2	Cathepsin L	Highly Potent (specific value not provided)	-	Probechem
Balicatib (AAE581)	Cathepsin K, L, B, S	48 nM	Cathepsin K: 22 nM, Cathepsin B: 61 nM, Cathepsin S: 2900 nM	MedChemExpress
Cathepsin K inhibitor 6	Cathepsin K, L, B	0.05 µM	Cathepsin K: 17 nM, Cathepsin B: 0.3 µM	MedChemExpress
3-Epiursolic Acid	Cathepsin L	6.5 µM	No obvious effect on Cathepsin B	MedChemExpress
Plumbagin	Cathepsin L	31.3 µM	-	[5]

Beta-Lapachone	Cathepsin L	9.6 μ M	-	[5]
Z-Tyr-Ala-CHN2	Cathepsin L	<50 nM (EC50)	-	[6]

Experimental Protocols

The following section details a general experimental protocol for a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against human cathepsin L. This protocol is a composite based on commonly used methodologies.[\[7\]](#)[\[8\]](#)[\[9\]](#)

In Vitro Cathepsin L Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human cathepsin L.

Materials:

- Recombinant Human Cathepsin L
- Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
- Fluorogenic Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC, Ac-FR-AFC)
- Test Inhibitor (e.g., **Olgotrelvir**'s active metabolite, AC1115)
- Control Inhibitor (e.g., E-64)
- Dimethyl Sulfoxide (DMSO)
- 96-well black microplates
- Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., ~360-400 nm Ex / ~460-505 nm Em)

Procedure:

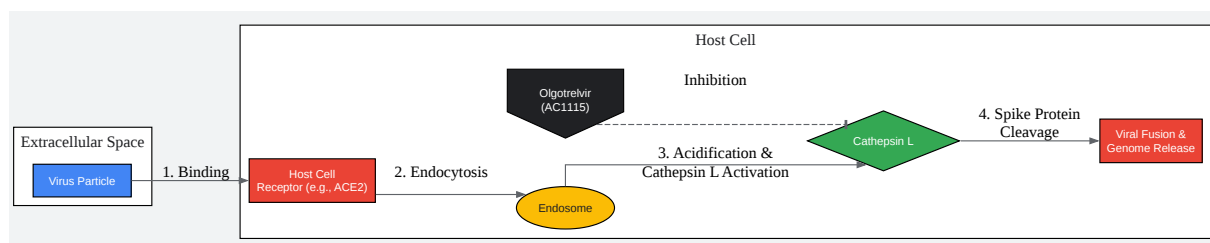
- Reagent Preparation:

- Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the test inhibitor in assay buffer to achieve a range of desired final concentrations.
- Reconstitute and dilute the recombinant human cathepsin L in chilled assay buffer to the desired working concentration.
- Prepare the fluorogenic substrate solution in assay buffer to the desired final concentration.
- Assay Protocol:
 - To each well of a 96-well black microplate, add the following in order:
 - Assay Buffer
 - Test inhibitor solution (or DMSO for control wells)
 - Recombinant human cathepsin L solution
 - Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
 - Immediately place the microplate in a fluorescence plate reader.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
 - Determine the percent inhibition for each concentration of the test inhibitor relative to the DMSO control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

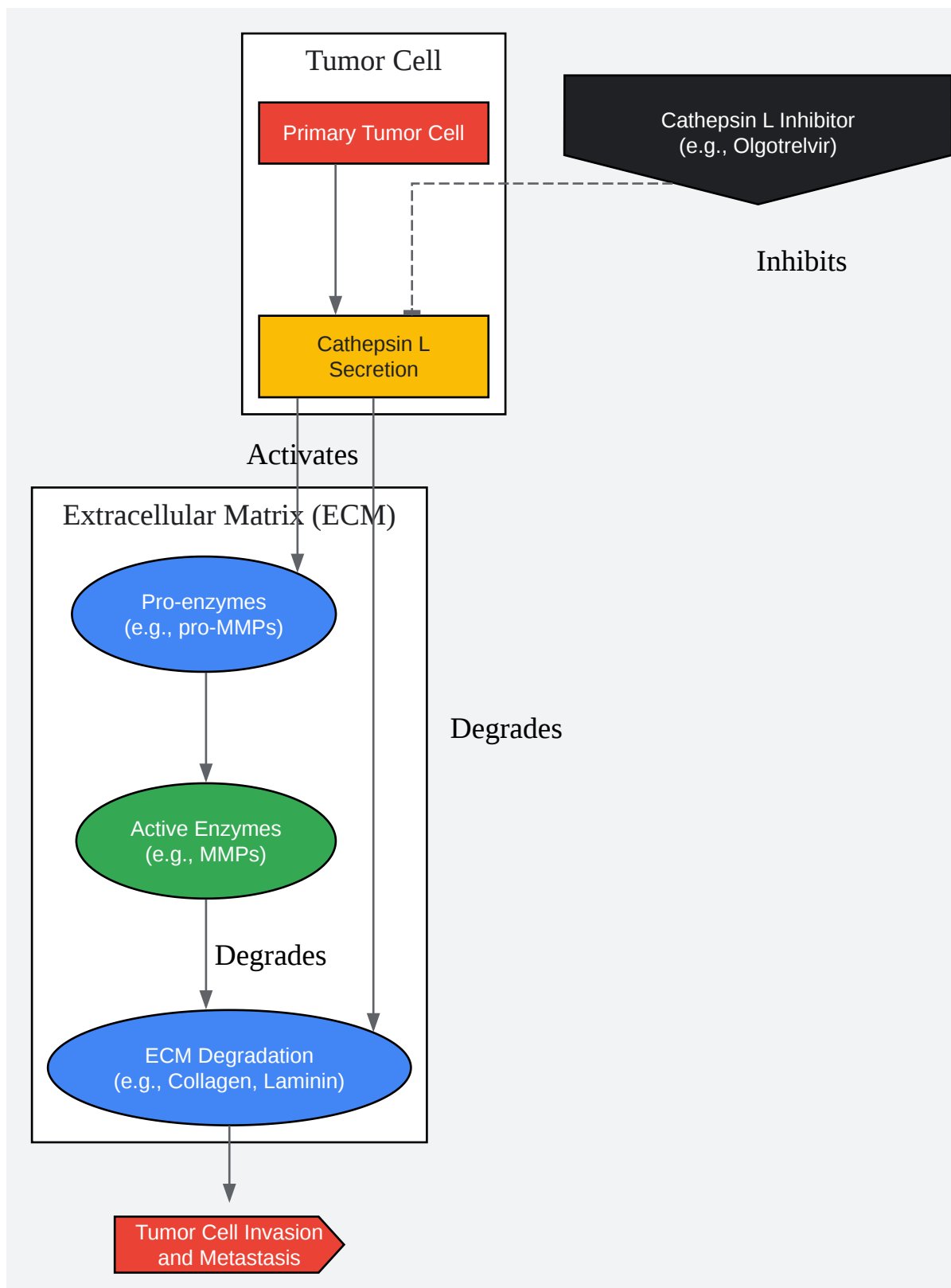
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to cathepsin L inhibition.



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Cathepsin L-Mediated Viral Entry Pathway



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Role of Cathepsin L in Cancer Metastasis



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Cathepsin L Inhibition Assay Workflow

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